

6-Methylheptanal synonyms and alternative chemical names

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Methylheptanal**

Cat. No.: **B128093**

[Get Quote](#)

An In-depth Technical Guide to 6-Methylheptanal

This guide provides a comprehensive overview of **6-Methylheptanal**, a significant aldehyde in the flavor and fragrance industry. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical identity, properties, and key chemical transformations.

Synonyms and Alternative Chemical Names

6-Methylheptanal is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Alternative Chemical Names for **6-Methylheptanal**

Type	Name/Identifier
IUPAC Name	6-methylheptanal
Common Synonyms	Isocaprylic aldehyde
6-Methyl heptanal	
Isooctan-1-al	
Isooctanal	
Heptanal, 6-methyl-	
CAS Number	63885-09-6
FEMA Number	4498
FLAVIS Number	05.225
EC Number	258-146-8, 613-393-4
UNII	F9U11Z3D65
DSSTox Substance ID	DTXSID9068798
InChI	InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3
InChIKey	LCEHKIHBIJPCD-UHFFFAOYSA-N
SMILES	CC(C)CCCC=O

Physicochemical Properties

A summary of the key physicochemical properties of **6-Methylheptanal** is presented in Table 2. This data is essential for its application in various experimental and industrial settings.

Table 2: Physicochemical Properties of **6-Methylheptanal**

Property	Value
Molecular Formula	C ₈ H ₁₆ O
Molecular Weight	128.21 g/mol
Appearance	Colorless clear liquid (est.)
Boiling Point	162.00 to 163.14 °C
Specific Gravity	0.80600 to 0.81600 @ 25.00 °C
Refractive Index	1.40600 to 1.41600 @ 20.00 °C
Flash Point	115.00 °F TCC (46.11 °C)
Vapor Pressure	1.54 mmHg at 20°C
Water Solubility	Practically insoluble to insoluble in water
LogP (Octanol/Water Partition Coefficient)	2.60 (est.)
Kovats Retention Index (Standard non-polar)	948
Kovats Retention Index (Standard polar)	1258

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **6-Methylheptanal** are not readily available in publicly accessible scientific literature. However, based on established chemical principles, generalized procedures can be outlined.

Disclaimer: The following protocols are generalized and should be considered as a starting point. Researchers must conduct their own risk assessments and optimize the conditions for their specific laboratory settings and equipment.

Generalized Protocol for the Synthesis of **6-Methylheptanal via Oxidation of 6-Methyl-1-heptanol**

The oxidation of the primary alcohol, 6-methyl-1-heptanol, is a primary route for the synthesis of **6-Methylheptanal**. This can be achieved using various oxidizing agents, with a focus on selective and environmentally benign methods.

- Materials:

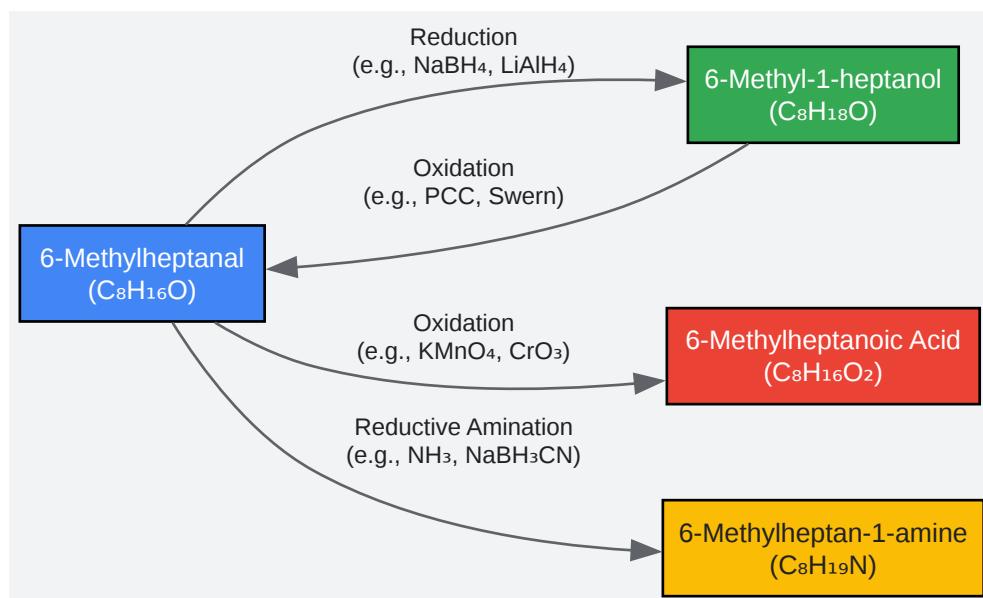
- 6-methyl-1-heptanol
- An appropriate oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents, or a catalytic system with a benign oxidant like molecular oxygen or hydrogen peroxide).
- Anhydrous dichloromethane (or another suitable solvent).
- Silica gel for column chromatography.
- Standard laboratory glassware and equipment for inert atmosphere reactions if required.

- Procedure Outline:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-1-heptanol in the chosen anhydrous solvent.
- Cool the solution to the appropriate temperature (e.g., 0 °C or room temperature, depending on the chosen oxidizing agent).
- Slowly add the oxidizing agent to the stirred solution. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion of the reaction, quench the reaction mixture appropriately (the method will depend on the oxidizing agent used).
- Perform a work-up procedure, which typically involves washing the organic layer with aqueous solutions to remove byproducts and unreacted reagents.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Filter off the drying agent and remove the solvent under reduced pressure.

- Purify the crude **6-Methylheptanal** using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure product.
- Characterize the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Generalized Protocol for the Analysis of **6-Methylheptanal** by Gas Chromatography-Mass Spectrometry (GC-MS)


GC-MS is a powerful technique for the identification and quantification of volatile compounds like **6-Methylheptanal** in various matrices, such as flavor and fragrance formulations or food samples.

- Sample Preparation:
 - For liquid samples with high concentrations of **6-Methylheptanal**, a simple dilution with a suitable volatile solvent (e.g., hexane or dichloromethane) may be sufficient.
 - For more complex matrices or trace-level analysis, a sample extraction and concentration step is necessary. Techniques like headspace solid-phase microextraction (HS-SPME) are often employed to isolate the volatile aldehyde from the sample matrix.
- GC-MS Instrumentation and Conditions (Example):
 - Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-Wax).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at a rate of 10 °C/min to 250 °C and held for 5 minutes. (This program would need to be optimized).
 - Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

- Mass Range: Scan from m/z 40 to 300.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.
- Procedure Outline:
 - Prepare the sample as described above.
 - Inject an appropriate volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
 - Acquire the data.
 - Identify **6-Methylheptanal** by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of **6-Methylheptanal** will show a characteristic fragmentation pattern.
 - For quantitative analysis, prepare a calibration curve using standard solutions of **6-Methylheptanal** of known concentrations.

Key Chemical Reactions of **6-Methylheptanal**

The aldehyde functional group in **6-Methylheptanal** is the site of its primary chemical reactivity, allowing for a variety of useful transformations. The following diagram illustrates some of the fundamental reactions it can undergo.

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **6-Methylheptanal**.

- To cite this document: BenchChem. [6-Methylheptanal synonyms and alternative chemical names]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128093#6-methylheptanal-synonyms-and-alternative-chemical-names\]](https://www.benchchem.com/product/b128093#6-methylheptanal-synonyms-and-alternative-chemical-names)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com